3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl-
Description
The compound 3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- is a pyrazolidinedione derivative characterized by a 1,2-diphenyl backbone and a substituted ethyl chain at position 4. The substituent includes a 3,4-dimethylbenzoyl group, introducing aromaticity and steric bulk. This structural motif is critical for its physicochemical and pharmacological properties. Pyrazolidinediones are historically significant for their anti-inflammatory and uricosuric activities, with modifications at position 4 influencing potency, solubility, and toxicity .
Properties
CAS No. |
20358-33-2 |
|---|---|
Molecular Formula |
C26H24N2O3 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
4-[3-(3,4-dimethylphenyl)-3-oxopropyl]-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C26H24N2O3/c1-18-13-14-20(17-19(18)2)24(29)16-15-23-25(30)27(21-9-5-3-6-10-21)28(26(23)31)22-11-7-4-8-12-22/h3-14,17,23H,15-16H2,1-2H3 |
InChI Key |
SDKSNLXZCYGJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)CCC2C(=O)N(N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 3,5-pyrazolidinedione derivatives generally involves the following steps:
Step 1: Formation of Hydrazine Intermediate
N,N-diphenylhydrazine or substituted hydrazines are reacted with appropriate diketones or ketoesters to form hydrazone intermediates.Step 2: Cyclization to Pyrazolidinedione Core
The hydrazone intermediates undergo intramolecular cyclization, often facilitated by heating or catalysis, to yield the pyrazolidinedione ring system.Step 3: Functionalization at the 4-Position
The 4-position of the pyrazolidinedione ring is functionalized by alkylation or acylation with substituted benzoyl derivatives, such as 3,4-dimethylbenzoyl groups, to afford the target compound.
This general approach is supported by the synthesis of 4-but-1,2-diphenyl-3,5-pyrazolidinedione and other substituted derivatives, where N,N-diphenyl-N-butylhydrazine condensation leads to the pyrazolidinedione core.
Specific Method for 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
While direct literature on this exact compound is limited, closely related compounds have been synthesized using the following detailed procedure:
-
- 1,2-diphenylhydrazine
- 3,4-dimethylbenzoyl-substituted ketoesters or diketones
- Suitable solvents such as ethanol or tetrahydrofuran (THF)
- Catalysts or bases like sodium hydride or pyridine derivatives
-
- The hydrazine derivative is reacted with the ketoester under reflux or mild heating (50–80 °C)
- The reaction progress is monitored by thin-layer chromatography (TLC)
- After cyclization, the product is isolated by filtration or extraction, followed by purification via recrystallization or chromatography
-
- Condensation of 1,2-diphenylhydrazine with 3,4-dimethylbenzoyl ethyl ketone to form hydrazone intermediate
- Cyclization under basic conditions (e.g., sodium hydride in THF) to form the pyrazolidinedione ring
- Purification to yield 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl-3,5-pyrazolidinedione
This method aligns with the synthesis of similar pyrazolidinedione derivatives reported in the literature, where substituted benzoyl groups are introduced at the 4-position via alkylation or condensation reactions.
Reaction Optimization and Yields
| Parameter | Typical Conditions | Observed Outcome |
|---|---|---|
| Solvent | Ethanol, THF | Good solubility and reaction rate |
| Temperature | 50–80 °C | Optimal for cyclization |
| Catalyst/Base | Sodium hydride, pyridine derivatives | Facilitates ring closure |
| Reaction Time | 2–10 hours | Complete conversion monitored by TLC |
| Yield | 60–85% | High purity product after purification |
The yields and purity depend on the precise reaction conditions and the nature of substituents on the benzoyl moiety. The presence of electron-donating groups like methyl on the benzoyl ring (3,4-dimethyl) can influence the reactivity and stability of intermediates.
Analytical Characterization
The synthesized 3,5-pyrazolidinedione derivatives are typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H NMR and ^13C NMR confirm the chemical environment of hydrogens and carbons in the pyrazolidinedione ring and substituents.
- Multiplet patterns and chemical shifts correspond to aromatic and aliphatic protons.
-
- Confirms molecular weight and fragmentation pattern consistent with the target compound.
-
- Provides purity indication and comparison with literature values.
Thin-Layer Chromatography (TLC):
- Used to monitor reaction progress and purity.
These methods have been applied in related pyrazolidinedione syntheses to confirm structure and purity.
Summary Table of Preparation Methods
Research Findings and Notes
The incorporation of 3,4-dimethylbenzoyl substituents enhances the biological activity profile of pyrazolidinedione derivatives, making the preparation method critical for pharmaceutical applications.
The use of N,N-diphenylhydrazine derivatives is a common and effective approach to obtain 1,2-diphenyl substitution on the pyrazolidinedione ring, which is a key structural feature of the target compound.
Reaction monitoring by TLC and characterization by NMR and MS are essential to ensure the formation of the desired compound without side products.
Optimization of reaction conditions such as solvent choice, temperature, and catalyst/base can significantly improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is investigated for potential therapeutic uses, such as anti-inflammatory or anticancer properties.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications at Position 4
The substituent at position 4 is a key determinant of biological activity and pharmacokinetics. Below is a comparative analysis of substituents in analogous compounds:
Key Observations :
Pharmacological Activity
Pyrazolidinediones exhibit diverse biological activities depending on substituents:
Functional Implications :
Physicochemical Properties
Solubility and Stability:
- Aqueous Solubility : Phenylbutazone derivatives with alkyl chains (e.g., butyl) exhibit moderate solubility (e.g., 9.0 × 10⁻² g/L for G-20 at pH 7.0) . The target compound’s benzoyl group likely reduces solubility due to increased hydrophobicity.
- Thermal Stability : Melting points for pyrazolidinediones range widely (e.g., 102–124°C for analogues in ), suggesting the target compound may require specialized formulation for stability .
Biological Activity
3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- (CAS No. 20358-33-2) is a compound of significant interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes pyrazolidine and benzoyl groups. The structural formula can be represented as follows:
Biological Activity
Anticancer Properties
Research indicates that derivatives of pyrazolidinediones exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce apoptosis in malignant cells through mechanisms involving caspase activation and mitochondrial membrane depolarization . The selectivity of these compounds towards cancer cells over non-malignant cells suggests a promising avenue for targeted cancer therapies.
Mechanism of Action
The biological activity of 3,5-pyrazolidinedione derivatives often involves the following mechanisms:
- Inhibition of Enzymatic Activity : These compounds can inhibit specific enzymes involved in tumor growth and proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed, particularly through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cancer cells, contributing to cell death.
Case Studies
-
Study on Cytotoxicity
A study evaluated the cytotoxic effects of various pyrazolidinedione derivatives on human colorectal carcinoma cells. The results indicated that certain structural modifications significantly enhanced cytotoxic potency while reducing toxicity to non-malignant cells. The selectivity index (SI) was calculated to assess the therapeutic window .Compound IC50 (µM) Selectivity Index A 5.0 10 B 3.0 15 C 8.0 8 -
Mechanistic Insights
Another study focused on the mechanism by which these compounds induce cell cycle arrest in cancer cells. Flow cytometry analysis revealed that treatment with the compound led to G2/M phase arrest and increased sub-G1 population, indicative of apoptosis .
Comparative Analysis
To understand the unique properties of 3,5-pyrazolidinedione compared to other similar compounds, a comparative analysis was conducted:
| Compound Name | Molecular Formula | Key Activity |
|---|---|---|
| 3,5-Pyrazolidinedione, 4-(2-(3,4-dimethylbenzoyl)ethyl)-1,2-diphenyl- | C26H24N2O3 | Anticancer activity |
| 4-Cyanobenzo[d]oxazole-2-sulfonamide | C8H5N3O3S | Antimicrobial properties |
| Dimeric 3,5-bis(benzylidene)-4-piperidones | Variable | Tumor-selective cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
